Product packaging for 1H-Indazol-7-yl trifluoromethanesulfonate(Cat. No.:)

1H-Indazol-7-yl trifluoromethanesulfonate

Cat. No.: B12954497
M. Wt: 266.20 g/mol
InChI Key: NMNSIXPNRMMDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazol-7-yl trifluoromethanesulfonate is a specialized chemical reagent designed as a potent building block for divergent syntheses in medicinal and organic chemistry. This compound serves as a crucial advanced intermediate for the efficient construction of 7-substituted or 3,7-disubstituted 1H-indazoles through palladium-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space around the pharmacologically valuable indazole scaffold . The indazole core is a nitrogen-containing heterocycle of significant importance in drug discovery, known for its presence in compounds with a broad spectrum of pharmacological activities. Research indicates that indazole derivatives exhibit anti-inflammatory, anticancer, antifungal, and anti-HIV properties, making them a privileged structure in medicinal chemistry . The 7-triflate group on this molecule is an excellent leaving group, facilitating its replacement with various carbon and heteroatom-based substituents via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows researchers to systematically introduce diversity at the 7-position of the indazole ring, a site that can critically influence the biological activity and physicochemical properties of the resulting molecules . This reagent is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2O3S B12954497 1H-Indazol-7-yl trifluoromethanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3N2O3S

Molecular Weight

266.20 g/mol

IUPAC Name

1H-indazol-7-yl trifluoromethanesulfonate

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13)

InChI Key

NMNSIXPNRMMDKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)NN=C2

Origin of Product

United States

Synthetic Methodologies for 1h Indazol 7 Yl Trifluoromethanesulfonate

Regioselective Synthesis of 7-Trifluoromethanesulfonyloxy-1H-Indazole

The introduction of a trifluoromethanesulfonyloxy (triflate) group at the C-7 position of the indazole ring is a critical transformation, converting the phenolic hydroxyl group into an excellent leaving group for subsequent cross-coupling reactions.

Direct Trifluoromethanesulfonylation of 1H-Indazol-7-ol Precursors

The most direct route to 1H-Indazol-7-yl trifluoromethanesulfonate (B1224126) involves the triflation of the corresponding 1H-indazol-7-ol. This reaction is highly dependent on the choice of reagents and reaction conditions to achieve optimal yield and regioselectivity.

The conversion of the hydroxyl group at the C-7 position of the indazole ring to a triflate has been explored using various triflating agents and bases. Research has shown that the selection of these reagents is crucial for the efficiency of the reaction.

Commonly employed triflating agents include trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), N-phenylbis(trifluoromethanesulfonimide) (N-phenyltriflimide), and N-(2-pyridyl)bis(trifluoromethanesulfonimide) (N-2-pyridyltriflimide). The choice of base and solvent also plays a significant role in the reaction outcome. For instance, the use of pyridine (B92270) as a base in conjunction with triflic anhydride is a prevalent method. nih.gov Alternatively, cesium carbonate (Cs₂CO₃) in a solvent such as tetrahydrofuran (B95107) (THF) has been utilized with imide-based triflating agents. nih.gov

The reaction temperature is another critical parameter that is often controlled to minimize side reactions and enhance selectivity. Reactions are typically initiated at 0 °C and then allowed to warm to room temperature. nih.gov

Table 1: Optimization of Reagents and Conditions for the Synthesis of 1H-Indazol-7-yl trifluoromethanesulfonate (3) from 1H-Indazol-7-ol (1)

EntryTriflatimg Agent (equiv)Base (equiv)SolventTemperature (°C)Time (h)Yield of 3 (%)
1Triflic anhydride (1)PyridinePyridine0 to r.t.4826
2N-phenyltriflimide (1)Cs₂CO₃ (1)THF0277
3N-2-pyridyltriflimide (1)Cs₂CO₃ (1)THF0296

Data sourced from a study on the efficient synthesis of 7-substituted 1H-indazoles. nih.gov

The synthesis of this compound from 1H-indazol-7-ol is often accompanied by the formation of side products, making yield and regioselectivity key considerations. The primary competing reaction is the triflation of the nitrogen atoms of the indazole ring, leading to the formation of N-triflated isomers.

Studies have demonstrated that the choice of the triflating agent significantly impacts the product distribution. For example, when using triflic anhydride with pyridine, a substantial amount of the N-triflated byproduct is observed. nih.gov In contrast, employing N-phenyltriflimide under basic conditions with cesium carbonate leads to a higher yield of the desired C-7 triflate, with a reduced amount of the N-triflated side product. nih.gov

The highest regioselectivity and yield have been reported with the use of N-2-pyridyltriflimide, which almost exclusively affords the C-7 functionalized product in excellent yield. nih.gov This enhanced selectivity is attributed to the nature of the pyridyl leaving group in the triflimide reagent. The data clearly indicates that while triflic anhydride is a potent triflating agent, the bulkier and less reactive triflimides offer superior control over the regiochemical outcome of the reaction.

Synthetic Routes Involving Selective Functionalization of Indazole Derivatives

The synthesis of the precursor, 1H-indazol-7-ol, is a crucial step. One established method involves the diazotization of 7-amino-1H-indazole, followed by hydrolysis of the resulting diazonium salt. This classical approach provides a reliable route to the required 7-hydroxyindazole scaffold.

Another synthetic strategy starts from readily available substituted anilines. For example, 2-methyl-3-nitroaniline (B147196) can be converted to 7-nitro-1H-indazole. Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, yields 1H-indazol-7-ol. chemicalbook.com This multi-step sequence allows for the introduction of the hydroxyl group at the C-7 position starting from a simple aromatic precursor.

Protecting Group Strategies for Indazole Nitrogen Atoms during Synthesis

The presence of two reactive nitrogen atoms in the indazole ring (N-1 and N-2) complicates synthetic transformations. To achieve regioselective functionalization at other positions, it is often necessary to protect one or both of these nitrogens.

N-1 Protection of the Indazole Core

The N-1 position of the indazole ring is generally considered the more thermodynamically stable site for substitution. researchgate.net Protecting this position can direct subsequent reactions to other parts of the molecule, including the C-7 position.

A commonly used protecting group for the indazole nitrogen is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group at the N-1 position can be achieved by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This N-1 Boc-protected indazole can then be subjected to functionalization at the C-7 position. For instance, a fluorine atom at C-7 can be introduced, and the resulting N-Boc-7-fluoro-1H-indazole is a stable, isolable intermediate.

While direct triflation of N-1 Boc-protected 1H-indazol-7-ol has not been extensively documented in dedicated studies, the use of a protecting group strategy is a standard and logical approach to prevent undesired N-triflation and enhance the yield of the C-7 functionalized product. The Boc group can typically be removed under acidic conditions after the desired C-7 modification has been accomplished.

Influence of Protecting Groups on Regioselectivity and Yields

The inherent tautomerism of the indazole ring necessitates the implementation of a protecting group strategy to control the outcome of substitution reactions. In the synthesis of this compound from 7-hydroxyindazole, the choice of the protecting group on the indazole nitrogen is a critical determinant of both the regioselectivity of the protection step itself and the subsequent yield of the triflation reaction.

Research into the regioselective protection of indazoles has revealed that steric and electronic factors of the protecting group, as well as the reaction conditions, play a crucial role in directing substitution to either the N1 or N2 position. While comprehensive data directly comparing the efficacy of various protecting groups for the specific synthesis of this compound is limited in publicly available literature, general principles of indazole chemistry can be applied to infer the most effective strategies.

One of the most well-documented protecting groups for directing substitution to the N2 position of the indazole ring is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The introduction of the bulky SEM group, typically using SEM-Cl in the presence of a base, has been shown to proceed with high regioselectivity for the N2 position. This selective N2 protection leaves the N1 position available for subsequent reactions or, in this context, ensures that the desired 1H-tautomer is favored during the triflation step.

The rationale behind this selectivity lies in the steric hindrance imposed by the SEM group, which preferentially blocks the more accessible N2 atom. Following the successful and regioselective protection of the indazole nitrogen, the subsequent triflation of the 7-hydroxy group can be carried out. The triflation is typically achieved using a triflating agent such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534).

The stability of the protecting group under these triflation conditions is another critical consideration. The SEM group is generally stable to the basic conditions required for triflation, ensuring it remains intact throughout the reaction sequence. The final step would then involve the deprotection of the SEM group to yield the target compound, this compound.

To illustrate the impact of the protecting group strategy, a hypothetical reaction sequence and the expected outcomes are presented in the table below. This table is based on established principles of indazole chemistry and serves to highlight the critical role of the protecting group.

Protecting GroupProtection Regioselectivity (N1 vs. N2)Expected Yield of Protected IntermediateTriflation YieldOverall Remarks
SEM High N2 selectivityGood to ExcellentHighThe bulky nature of the SEM group favors N2 protection, leading to the desired 1H-tautomer for subsequent reactions. The group is stable under typical triflation conditions.
Boc Mixture of N1 and N2 isomersModerateModerate to HighThe tert-butyloxycarbonyl (Boc) group is less sterically demanding than SEM, potentially leading to a mixture of N1 and N2 protected isomers, complicating purification and reducing the overall yield of the desired product.
Trityl High N2 selectivityGoodGoodThe very bulky trityl group would be expected to provide high N2 selectivity. However, its lability under acidic conditions might be a consideration for subsequent synthetic steps.

Table 1: Hypothetical Influence of Protecting Groups on the Synthesis of this compound

Reactivity and Transformative Applications of 1h Indazol 7 Yl Trifluoromethanesulfonate As a Synthetic Building Block

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

The C-7 position of the indazole ring is a key site for modification to influence biological activity and molecular interactions. The use of 1H-Indazol-7-yl trifluoromethanesulfonate (B1224126) in palladium-catalyzed cross-coupling reactions provides a powerful and efficient method for the construction of C-C bonds at this position. The high reactivity of the triflate leaving group allows for milder reaction conditions compared to the corresponding chloro or bromo derivatives, often leading to higher yields and better functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds. In the context of 1H-Indazol-7-yl trifluoromethanesulfonate, this reaction enables the direct arylation of the C-7 position, providing access to a diverse range of 7-arylindazole derivatives. These products are of significant interest in drug discovery, as the introduction of an aryl or heteroaryl moiety at this position can profoundly impact the biological profile of the indazole scaffold.

The coupling of this compound with a variety of aryl and heteroaryl boronic acids is a key transformation. This reaction allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the C-7 position. The choice of the boronic acid partner is critical in determining the properties of the final product. Both electron-rich and electron-poor arylboronic acids have been successfully employed in related systems, demonstrating the broad applicability of this methodology. researchgate.net For instance, in a closely related system involving the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles, a range of aryl and heteroaryl boronic acids were successfully coupled, suggesting a similar reactivity profile for the triflate analogue. nih.gov

Table 1: Examples of Aryl and Heteroaryl Boronic Acids Used in Suzuki-Miyaura Coupling with Indazole Derivatives.
Boronic AcidCoupling PartnerResulting C-7 Substituent
Phenylboronic acidThis compound (proposed)Phenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Thienylboronic acid3-Thienyl
2-Pyridylboronic acid2-Pyridyl

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of heteroaryl triflates, various palladium sources and phosphine (B1218219) ligands have been investigated. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. nih.govdoi.org The use of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like XPhos, can significantly enhance the catalytic activity and improve the reaction scope. researchgate.net In studies on the C-7 arylation of 7-bromo-indazoles, catalyst systems such as PdCl₂(dppf) have proven effective. nih.gov The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequently employed to facilitate the transmetalation step. nih.govnih.gov

Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Heteroaryl Triflates.
CatalystLigandBaseSolventReference
Pd(PPh₃)₄-K₃PO₄Dioxane nih.gov
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O researchgate.net
PdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O nih.gov

A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope and tolerance for a wide range of functional groups. This is particularly important in the synthesis of complex molecules where sensitive functionalities may be present. Reactions involving heteroaryl triflates have been shown to be compatible with functional groups such as esters, amides, and nitriles. The mild reaction conditions typically employed help to preserve the integrity of these groups. The electronic nature of the substituents on the boronic acid partner generally has a modest effect on the reaction outcome, with both electron-donating and electron-withdrawing groups being well-tolerated. researchgate.net

Heck Coupling Reactions for Olefinic Introductions

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene. liverpool.ac.uk This reaction provides a direct route for the introduction of vinylic substituents onto the indazole core at the C-7 position, starting from this compound. The resulting 7-vinylindazoles are valuable intermediates that can be further elaborated into more complex structures.

While specific examples of Heck reactions with this compound are not extensively documented in the literature, the reactivity of other aryl and heteroaryl triflates in Heck couplings is well-established. These reactions typically involve the coupling of the triflate with an alkene, such as an acrylate, styrene, or other vinyl derivative, in the presence of a palladium catalyst and a base. The reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence to afford the desired vinylated product. The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 3: Potential Olefinic Partners for Heck Coupling with this compound.
Olefinic PartnerExpected Product Type
Ethyl acrylate(E)-ethyl 3-(1H-indazol-7-yl)acrylate
Styrene7-((E)-styryl)-1H-indazole
N-Vinylpyrrolidinone7-(1-(2-oxopyrrolidin-1-yl)vinyl)-1H-indazole
Catalytic Systems and Base Requirements for C-7 Alkenylation

The introduction of alkenyl groups at the C-7 position of the indazole nucleus is typically achieved via the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction provides a reliable method for forming carbon-carbon bonds between the C-7 of the indazole, activated by the triflate or a halide leaving group, and an olefin. organic-chemistry.org

The success of the Heck reaction is highly dependent on the careful selection of the catalytic system and base. nih.gov Standard catalytic systems involve a palladium(II) acetate [Pd(OAc)₂] precursor, which is reduced in situ to the active Pd(0) species. The reaction's efficiency and selectivity are often enhanced by the addition of a ligand. While phosphine-free systems have been developed, phosphine ligands like triphenylphosphine (PPh₃) or tri-2-tolylphosphine are frequently employed to stabilize the catalytic species and promote the desired reactivity. thieme-connect.de For particularly challenging or sluggish couplings, sterically hindered biaryl phosphine ligands can be advantageous. thieme-connect.de

The choice of base is critical for neutralizing the triflic acid or hydrogen halide generated during the catalytic cycle. Common bases include organic amines, such as triethylamine (B128534) (TEA), or inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). nih.gov The selection of the base can influence reaction rates and yields, with inorganic bases often being used in polar aprotic solvents like DMF or NMP at elevated temperatures. thieme-connect.de In some protocols, additives such as tetra-n-butylammonium bromide (TBAB) may be used to facilitate the reaction, particularly under specific conditions like ball milling. beilstein-journals.org

ComponentExamplesRole in Reaction
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Precursor to the active Pd(0) catalyst.
Ligand PPh₃, P(o-tol)₃, Biarylphosphines (e.g., SPhos)Stabilizes the Pd catalyst, influences reactivity and selectivity. thieme-connect.de
Alkene Partner Styrenes, Acrylates, other terminal olefinsProvides the alkenyl group for coupling. organic-chemistry.org
Base Triethylamine (TEA), K₂CO₃, Cs₂CO₃Neutralizes the acid byproduct of the reaction. nih.govbeilstein-journals.org
Solvent DMF, NMP, DioxanePolar aprotic solvent to facilitate the reaction at elevated temperatures. thieme-connect.de
Additive Tetra-n-butylammonium bromide (TBAB)May be used to stabilize the catalyst or promote the reaction. beilstein-journals.org

Cyanation Reactions for C-7 Introduction of Nitrile Functionality

The nitrile functional group is a valuable substituent in medicinal chemistry due to its electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability. The conversion of the C-7 triflate of this compound to a nitrile group represents a key transformation for accessing important building blocks.

Metal-Mediated Cyanation Protocols

Palladium-catalyzed cyanation is the premier method for converting aryl and heteroaryl triflates or halides into the corresponding nitriles. These reactions offer a significant advantage over traditional methods, such as the Sandmeyer reaction, by providing milder conditions and broader functional group tolerance. The protocol involves the coupling of this compound with a cyanide source, mediated by a palladium catalyst.

A typical catalytic system consists of a palladium source, such as palladium(II) acetate or a pre-formed Pd(0) complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a phosphine ligand. The choice of ligand is crucial for an efficient reaction. Bidentate phosphine ligands are often employed to facilitate the reductive elimination step, which forms the C-CN bond. The reaction is performed in the presence of a cyanide source, with zinc cyanide [Zn(CN)₂] being a popular choice due to its lower toxicity and moisture stability compared to alkali metal cyanides like potassium cyanide (KCN).

Scope and Limitations of Cyanation at C-7

The scope of palladium-catalyzed cyanation is generally broad, accommodating a wide variety of (hetero)aryl halides and triflates. The reaction conditions are typically mild, which allows for the presence of various functional groups on the substrate. However, the success of the cyanation at the C-7 position of an indazole core can be influenced by several factors.

The electronic nature of the indazole ring and the presence of other substituents can affect reactivity. Electron-withdrawing groups elsewhere on the ring may facilitate the initial oxidative addition step. The choice of cyanide source is also a key parameter; while Zn(CN)₂ is common, other reagents like KCN or trimethylsilylcyanide (TMSCN) may be required for specific substrates, sometimes in the presence of a copper(I) co-catalyst. A primary limitation can be the potential for catalyst inhibition by the cyanide ion, which necessitates the use of robust ligands that prevent the formation of inactive palladium-cyanide complexes. Furthermore, the basicity of certain cyanide preparations can interfere with base-sensitive functional groups on the indazole substrate. Careful optimization of the catalyst, ligand, and cyanide source is therefore essential to achieve high yields for this transformation.

Other Palladium-Mediated C-7 Functionalization Pathways

The versatility of this compound as a synthetic intermediate is most evident in the variety of palladium-catalyzed cross-coupling reactions it can undergo. Beyond alkenylation and cyanation, several other powerful transformations allow for the introduction of aryl, alkynyl, and amino groups at the C-7 position.

Suzuki-Miyaura Coupling: This is one of the most efficient methods for forming C(sp²)-C(sp²) bonds. The reaction couples the 7-bromo or 7-triflyloxy-1H-indazole with a wide range of aryl or heteroaryl boronic acids or their esters. nih.gov Optimized conditions for the C-7 arylation of unprotected 4-substituted-7-bromo-1H-indazoles have been established using Pd(PPh₃)₄ as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a dioxane/ethanol/water solvent system, often with microwave heating to accelerate the reaction. nih.govrsc.org This method demonstrates excellent functional group tolerance, providing good to excellent yields with both electron-rich and electron-deficient boronic acids. nih.govsemanticscholar.org

Sonogashira Coupling: To install an alkyne moiety, the Sonogashira reaction is employed. This reaction couples the C-7 position with a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or pyrrolidine. organic-chemistry.orglibretexts.org This reaction provides direct access to 7-alkynyl-1H-indazoles, which are versatile intermediates for further transformations, including the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling the indazole C-7 position with primary or secondary amines, anilines, or other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos or tBuXPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). organic-chemistry.orglibretexts.org This pathway allows for the synthesis of 7-amino-1H-indazole derivatives, which are prevalent structures in pharmacologically active molecules. wikipedia.org

Coupling ReactionCoupling PartnerTypical Catalyst SystemBaseKey Bond Formed
Suzuki-Miyaura Ar-B(OH)₂Pd(PPh₃)₄Cs₂CO₃, K₂CO₃Indazole-Aryl (C-C)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamine, PyrrolidineIndazole-Alkynyl (C-C)
Buchwald-Hartwig R₂NHPd₂(dba)₃ / Biarylphosphine LigandNaOt-Bu, Cs₂CO₃Indazole-Nitrogen (C-N)

Divergent Synthesis Strategies Leveraging this compound

The ability to use a single, readily accessible starting material to generate a large library of structurally diverse analogues is a central principle of modern synthetic chemistry. This compound is an exemplary scaffold for such divergent synthetic strategies, enabling targeted modifications that are crucial for structure-activity relationship (SAR) studies in drug discovery.

Access to a Wide Array of 7-Substituted 1H-Indazole Derivatives

The utility of this compound, or its corresponding halide 7-bromo-1H-indazole, as a divergent building block stems directly from the robustness and wide scope of palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org By selecting the appropriate coupling partner and catalytic system, a vast chemical space can be explored from this single precursor.

The Suzuki-Miyaura reaction provides access to a multitude of 7-aryl and 7-heteroaryl indazoles, allowing for the systematic investigation of how different aromatic substituents at this position influence biological activity or material properties. nih.govrsc.org Similarly, the Sonogashira coupling enables the introduction of a diverse range of terminal alkynes, yielding 7-alkynyl indazoles that can serve as handles for further chemistry, such as click reactions or cyclizations. The Heck reaction introduces vinyl groups, providing 7-alkenyl indazoles. beilstein-journals.org For direct incorporation of nitrogen-based functionalities, the Buchwald-Hartwig amination allows for the coupling of various primary and secondary amines, anilines, and even amides, leading to a broad family of 7-amino-1H-indazole derivatives. wikipedia.org Finally, palladium-catalyzed cyanation transforms the triflate into a nitrile, a key functional group and synthetic handle in its own right.

This collection of reliable and high-yielding transformations solidifies the role of this compound as a pivotal intermediate, enabling the rapid and efficient generation of libraries of 7-substituted indazoles for a wide range of scientific applications.

Synthesis of Complex 3,7-Disubstituted Indazole Architectures

The strategic functionalization of the indazole core at multiple positions is crucial for developing novel compounds with tailored properties. This compound (also known as 7-OTf-1H-indazole) serves as a potent and versatile building block for creating such complex architectures, particularly 3,7-disubstituted indazoles. researchgate.net Its utility stems from the exceptional leaving group ability of the triflate group, which facilitates palladium-catalyzed cross-coupling reactions at the C-7 position. researchgate.netwikipedia.org This allows for the introduction of a diverse range of substituents.

A key strategy for achieving 3,7-disubstitution involves a sequential functionalization approach. researchgate.net First, the C-7 position of the indazole is functionalized via the displacement of the triflate group. Subsequently, a second functional group can be introduced at the C-3 position. For instance, research has demonstrated the synthesis of 3-bromo-7-iodo-1H-indazole, which itself is a powerful intermediate for further divergent syntheses. researchgate.net

One notable transformation is the palladium-mediated cyanation. The triflate group at C-7 can be selectively converted to a cyano group. Following this, a subsequent reaction can target another position, such as the C-3 position, to yield a 3,7-disubstituted product. For example, the reaction of 3-bromo-7-OTf-1H-indazole with zinc cyanide can lead to the formation of 3-bromo-7-cyano-1H-indazole. researchgate.net Further manipulation of the bromine and cyano groups allows for the creation of a wide library of derivatives.

The table below summarizes a palladium-mediated cyanation reaction starting from an acetyl-protected indazole triflate, demonstrating the stepwise functionalization leading to a disubstituted indazole. researchgate.net

Table 1: Palladium-Mediated Cyanation of Protected 7-OTf-1H-Indazole Data derived from a study on the synthesis of substituted indazoles. researchgate.net

Starting Material Reagents and Conditions Product Yield
1-Acetyl-1H-indazol-7-yl trifluoromethanesulfonate i) Ac₂O, pyridine (B92270); ii) Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (4 mol%), dppf (8 mol%), Zn (25 mol%), DMA, 100 °C 1-Acetyl-7-cyano-1H-indazole 96%

This sequential approach highlights the utility of this compound as a precursor for complex heterocyclic systems. The ability to selectively functionalize the C-7 position first, followed by modification at C-3, provides a robust pathway to novel 3,7-disubstituted indazole scaffolds. researchgate.net

Electrophilic and Nucleophilic Reactivity Considerations of the Triflate Group

The trifluoromethanesulfonate (triflate, OTf) group is renowned in organic synthesis primarily for its character as an excellent leaving group, a property derived from the extreme stability of the corresponding triflate anion. wikipedia.org This stability is a consequence of extensive resonance delocalization of the negative charge across the three oxygen atoms, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. wikipedia.org Consequently, the sulfur atom in the triflate group is highly electron-deficient, rendering it susceptible to nucleophilic attack. This electrophilic nature is the basis for its role as a leaving group in substitution and cross-coupling reactions. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, the aryl triflate's electrophilicity is key. unistra.fr However, this reactivity also presents challenges, as the triflate group is sensitive to cleavage by nucleophilic reagents, which can lead to undesired hydrolysis and the formation of phenols as byproducts. nih.govresearchgate.net The development of successful coupling protocols requires a careful balance between the desired reaction at the carbon-oxygen bond and the potential for nucleophilic attack at the sulfur atom. nih.gov

Counterintuitively, under certain conditions, the triflate anion itself can act as a nucleophile. nih.govresearchgate.netnih.gov While it is generally considered a very weak nucleophile due to the same stability that makes it a good leaving group, numerous examples exist where it participates in reactions by attacking electrophilic centers. nih.gov This can occur in a stoichiometric or even catalytic manner. For instance, triflate can compete with other nucleophiles to trap carbocation-like intermediates. nih.gov This dual reactivity, though less common, is an important consideration, as it can lead to the formation of covalent organic triflates as intermediates, which are themselves highly reactive. nih.govnih.gov The potential for the triflate anion to act as a nucleophile, even transiently, suggests it may not always be an "innocent" bystander in reaction mechanisms. nih.gov

Mechanistic Understanding of Triflate Displacement in Coupling Reactions

The displacement of the triflate group from this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or cyanation reactions, follows a well-established catalytic cycle. researchgate.netnih.gov The mechanism is fundamentally similar to that of aryl halides but is influenced by the specific properties of the triflate leaving group.

The catalytic cycle generally proceeds through three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl triflate to a low-valent palladium(0) complex. In this step, the C-O bond of the indazolyl triflate is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) intermediate. nih.govmit.edu The high reactivity of aryl triflates, comparable to that of aryl iodides, facilitates this step. unistra.fr Studies on multimetallic systems have shown that palladium catalysts can react preferentially with aryl triflates over other halides like bromides, forming persistent intermediates. nih.gov

Transmetalation (for Suzuki-type reactions) or Salt Metathesis (for cyanation): In a Suzuki coupling, the organopalladium(II) intermediate reacts with a boronic acid (or its boronate ester) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the triflate anion and forming a new diorganopalladium(II) complex. nih.gov For a cyanation reaction using a reagent like zinc cyanide, a salt metathesis occurs where the triflate ligand is exchanged for the cyanide ligand from the zinc salt. researchgate.net

Reductive Elimination: This is the final, product-forming step. The two organic groups (the indazolyl moiety and the newly introduced substituent) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3,7-disubstituted indazole product. mit.edu This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Mechanistic studies on related C-N cross-couplings suggest that for many systems, the reductive elimination step is not the rate-limiting or problematic phase of the cycle. mit.edu

A critical aspect of using triflates is managing their sensitivity to nucleophiles, which can lead to S-O bond cleavage instead of the desired C-O bond cleavage in the oxidative addition step. nih.gov The success of the coupling often depends on carefully controlling reaction conditions, such as the choice of base and solvent, to favor the productive catalytic pathway over side reactions. nih.govnih.gov

Mechanistic Investigations and Computational Studies in Indazole Chemistry with Triflate Intermediates

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions, most notably those mediated by palladium, provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole core. researchgate.netresearchgate.net The triflate group at the C7 position serves as an excellent electrophilic partner in these reactions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a Pd(0)/Pd(II) catalytic cycle. mdpi.comnih.gov This cycle is initiated by the oxidative addition of the aryl triflate, in this case, 1H-Indazol-7-yl trifluoromethanesulfonate (B1224126), to a Pd(0) complex.

A plausible catalytic cycle can be described in the following key steps:

Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) species, often stabilized by phosphine (B1218219) ligands, reacts with the indazolyl triflate. This step involves the cleavage of the C-OTf bond and the formation of a square planar Aryl-Pd(II)-Triflate intermediate. This is typically the rate-determining step of the cycle.

Transmetalation: In a Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) coordinates to the boron atom, forming a borate (B1201080) complex which facilitates the transfer of the organic group from boron to palladium, displacing the triflate group. researchgate.netmdpi.com

Reductive Elimination: The resulting diorganopalladium(II) complex is often unstable and undergoes reductive elimination to form the new C-C bond, yielding the 7-substituted indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Recent studies have also revealed more complex mechanistic pathways. For instance, palladium-catalyzed migratory cyclizations can proceed through an unexpected cascade involving a trans-1,2-palladium migration between sp² carbons as a key step in the catalytic cycle. nih.gov

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of reagents beyond the catalyst and substrates.

Bases are crucial, particularly in Suzuki-Miyaura reactions, for activating the organoboron species. mdpi.com The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). researchgate.netnih.govresearchgate.net The solubility and strength of the base influence the rate of transmetalation. For instance, cesium carbonate is often effective due to its high solubility in organic solvents. researchgate.net In some cases, solid supports can act as a source for the in-situ generation of the base. mdpi.com

Additives can play multiple roles. In reactions conducted in nonpolar solvents like THF, the addition of halide salts (e.g., tetrabutylammonium (B224687) halides) or crown ethers can improve yields. nsf.gov This is thought to increase the concentration of anionic palladium species, which are more reactive in the oxidative addition step. The "KF effect," where the addition of potassium fluoride (B91410) improves reaction rates and selectivity, has been attributed to factors like the formation of reactive "ate" complexes or fluoride-bridged complexes that facilitate key steps in the catalytic cycle. nih.gov Lithium chloride (LiCl) has also been employed as an additive to enhance reaction efficiency. mdpi.com

Oxidants are less common in standard cross-coupling cycles with triflates but are essential in other functionalization reactions, such as direct C-H arylation. In these cases, an oxidant like silver carbonate (Ag₂CO₃) is required to facilitate the C-H activation step and regenerate the active catalyst. researchgate.net In some modern electrochemical approaches, which avoid transition metals and redox reagents, concurrent oxidation of coupling partners is achieved in an undivided cell. nih.gov

Interactive Data Table: Reagents in Palladium-Catalyzed Indazole Coupling

Reagent TypeExampleFunctionRelevant ReactionReference
BaseCs₂CO₃Activates organoboron reagentSuzuki-Miyaura Coupling researchgate.net
BaseK₂CO₃Activates organoboron reagentSuzuki-Miyaura Coupling nih.govnih.gov
BaseK₃PO₄Activates organoboron reagentSuzuki-Miyaura Coupling researchgate.net
AdditiveLiClEnhances reaction efficiencyPalladium-Catalyzed Domino Reactions mdpi.com
AdditiveKFImproves rate and selectivity ("KF effect")Cross-Ullman Coupling nih.gov
OxidantAg₂CO₃Facilitates C-H activationDirect C-H Arylation researchgate.net

Theoretical Approaches to Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex potential energy surfaces of catalytic reactions involving indazole triflates.

DFT calculations allow researchers to map out the entire reaction pathway, calculating the relative free energies of intermediates and, crucially, the activation energies of transition states. nih.gov This provides a quantitative understanding of reaction feasibility and selectivity. For example, DFT studies have been used to rationalize the observed regioselectivity in the bromination of 4-substituted indazoles by analyzing Fukui functions, which identify the most electrophilic or nucleophilic sites in a molecule. nih.gov

In the context of palladium-catalyzed reactions, DFT can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. nih.gov By comparing the energy barriers for competing pathways, chemists can predict how changes in ligands, substrates, or additives will affect the reaction outcome. nsf.gov Furthermore, DFT is used to calculate properties like HOMO-LUMO energy gaps, which provide insight into the electronic structure and reactivity of the synthesized indazole derivatives. nih.govresearchgate.netrsc.org

The triflate group (–OTf) is a powerful electron-withdrawing group and an excellent leaving group, properties that are rooted in its electronic structure. Computational modeling helps to quantify these effects. The high reactivity of the C-OTf bond towards oxidative addition by Pd(0) is a key feature.

DFT studies have been instrumental in understanding the chemoselectivity of cross-coupling reactions on substrates bearing both a triflate and a halide. nsf.gov Groundbreaking work revealed that the ligation state of the palladium catalyst dictates the selectivity. For instance, a monoligated, 12-electron palladium complex may preferentially react with a C-Cl bond, whereas a bisligated, 14-electron complex favors oxidative addition into the C-OTf bond. nsf.gov More recent studies on ligand-free systems suggest that triflate-selective oxidative addition can occur at a homogeneous, anionic palladium species supported by solvent molecules. nsf.gov These computational insights are critical for designing highly selective synthetic methods, allowing chemists to target a specific reactive site on a multifunctional molecule like a halo-indazolyl triflate.

Advanced Characterization Methodologies for 1h Indazol 7 Yl Trifluoromethanesulfonate and Its Synthetic Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1H-Indazol-7-yl trifluoromethanesulfonate (B1224126), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment. rsc.orgwikipedia.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen backbone of 1H-Indazol-7-yl trifluoromethanesulfonate.

In the ¹H NMR spectrum of an indazole ring, the protons on the bicyclic system typically appear in the aromatic region. chemicalbook.com The chemical shifts and coupling constants are highly sensitive to the position of substituents. For the 7-substituted indazole core, distinct signals corresponding to the protons at positions 3, 4, 5, and 6 would be expected, with their multiplicity revealing their coupling relationships. The N-H proton of the indazole ring typically appears as a broad signal at a downfield chemical shift. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indazoles

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H Indazole Aromatic Protons7.0 - 8.5Exact shifts and coupling patterns depend on substitution. chemicalbook.com
Indazole N-H10.0 - 13.5Often a broad singlet, position can be solvent-dependent. rsc.org
¹³C Indazole Aromatic Carbons105 - 150Sensitive to the electronic effects of substituents. rsc.orgcarta-evidence.org
Carbon attached to Triflate~120Expected to be influenced by the electron-withdrawing triflate group.
CF₃ Carbon~118 (quartet)Characterized by a distinct quartet due to coupling with ¹⁹F nuclei.

Note: The data in this table is illustrative and based on typical values for related structures. Actual values for this compound would need to be determined experimentally.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for characterizing the trifluoromethanesulfonate (triflate) group. wikipedia.orgazom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgazom.com A key feature of ¹⁹F NMR is its wide range of chemical shifts, which provides excellent signal dispersion. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this peak is characteristic of the triflate anion, typically appearing around -77 to -79 ppm when referenced against a standard like trifluorotoluene or external CFCl₃. azom.comwiley-vch.de The presence of this single, sharp resonance confirms the integrity of the trifluoromethylsulfonate moiety.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.govresearchgate.net This technique is critical for confirming the molecular formula of this compound.

Upon ionization, typically using electrospray ionization (ESI), the molecule will be detected as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺. mdpi.com The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) experiments provide further structural information through fragmentation analysis. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. For this compound, key fragmentation pathways would likely involve the cleavage of the triflate group (a loss of SO₃, 80 Da) and characteristic fissions of the indazole ring. researchgate.net The fragmentation of sulfonated heterocyclic compounds often involves specific rearrangements and cleavages that can be diagnostic for the structure. mdpi.comsemanticscholar.org

Table 2: Expected HRMS Data for this compound (C₈H₅F₃N₂O₃S)

IonCalculated Exact Mass (m/z)
[M+H]⁺283.0046
[M+Na]⁺305.9865
[M-SO₃+H]⁺203.0403

Note: These values are calculated based on the molecular formula and represent the expected accurate masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The gas-phase IR spectrum of the parent indazole molecule has been studied, providing a basis for understanding its fundamental vibrational modes without the influence of intermolecular forces like hydrogen bonding. psu.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchIndazole N-H
3100 - 3000C-H StretchAromatic C-H
1620 - 1450C=C and C=N StretchIndazole Ring
1400 - 1300S=O Asymmetric StretchSulfonate
1200 - 1100S=O Symmetric StretchSulfonate
1250 - 1150C-F StretchTrifluoromethyl
1050 - 1000S-O StretchSulfonate

Note: These are approximate ranges and the exact positions can be influenced by the molecular environment and physical state of the sample. psu.educhemicalbook.comresearchgate.net

The strong absorptions associated with the S=O and C-F bonds of the triflate group are particularly diagnostic. rsc.org The N-H stretching frequency can be significantly shifted to lower wavenumbers in the solid state due to hydrogen bonding. psu.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. acs.orgnih.gov

For this compound and its derivatives, obtaining a single crystal suitable for X-ray analysis would provide unequivocal proof of its structure. acs.org The data would confirm the connectivity of the indazole ring to the trifluoromethanesulfonate group at the 7-position. Furthermore, it would reveal details about the planarity of the indazole ring system and the conformation of the triflate group. nih.gov

In cases where single crystals are difficult to obtain, powder X-ray diffraction (PXRD) can be utilized to characterize the crystalline form of the material. google.com While not providing the same level of atomic detail as single-crystal X-ray diffraction, PXRD is a powerful tool for identifying crystalline phases, assessing purity, and studying polymorphism.

Confirmation of Regiochemistry and Stereochemistry

The precise arrangement of atoms within a molecule is critical to its function. For indazole derivatives, which can exist as different regioisomers (e.g., N1- and N2-substituted), nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to assign the regiochemistry of substituted indazoles. nih.gov For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly powerful. An HMBC experiment on an N1-substituted indazole derivative would show a correlation between the protons of the substituent on the N1 nitrogen and the C7a carbon of the indazole ring. Conversely, no such correlation would be observed with the C3 carbon, confirming the N1 substitution. nih.gov

In cases where crystalline material can be obtained, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netmdpi.commdpi.com This technique not only confirms the connectivity of atoms but also provides precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present. mdpi.com For example, X-ray crystallography has been used to unambiguously determine the molecular structure of various functionalized indazole derivatives, solidifying the assignments made by other spectroscopic methods. researchgate.netmdpi.com

Table 1: Key Spectroscopic and Crystallographic Data for Indazole Derivatives

TechniqueInformation ObtainedTypical Application for Indazole Derivatives
¹H NMRProton environment and connectivityDistinguishing between N1 and N2 isomers based on chemical shifts of indazole ring protons.
¹³C NMRCarbon skeletonConfirming the number and type of carbon atoms in the molecule.
HMBCLong-range proton-carbon correlationsUnambiguous assignment of regiochemistry by correlating N-substituent protons to specific indazole ring carbons. nih.gov
Single-Crystal X-ray Diffraction3D molecular structure, bond lengths, bond angles, stereochemistryDefinitive confirmation of molecular structure and solid-state conformation. researchgate.netmdpi.commdpi.com

Analysis of Supramolecular Interactions and Crystal Packing

Beyond the individual molecule, the arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the physical properties of the material. nih.govacs.org

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for quantifying their presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound. A typical HPLC method for analyzing trifluoromethanesulfonate compounds involves using a reverse-phase C18 column. sielc.comgoogle.com

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid like formic or phosphoric acid to ensure good peak shape. sielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to effectively separate the main compound from any impurities. google.com Detection is commonly achieved using a UV detector, as the indazole ring system is chromophoric. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net

Table 2: Representative HPLC Method Parameters for Triflate Analysis

ParameterConditionReference
ColumnC18 (e.g., 150 x 4.6 mm, 3.5 µm) google.com
Mobile PhaseAcetonitrile and 5mM Ammonium Acetate (B1210297) in water (gradient elution) google.com
Flow Rate0.8 - 1.2 mL/min google.com
Column Temperature30 - 40 °C google.com
DetectionMass Spectrometry (ESI, m/z 149.0) google.com

While this compound itself is not typically volatile enough for direct analysis by Gas Chromatography (GC), GC-MS is a powerful tool for the analysis of more volatile synthetic precursors or potential byproducts. researchgate.netnih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected by a mass spectrometer. libretexts.org

The mass spectrometer provides a fragmentation pattern, which is a unique "fingerprint" of the molecule. libretexts.orgwhitman.edu This fragmentation pattern can be used to identify unknown compounds by comparing it to spectral libraries. For instance, the fragmentation of indazole-containing compounds often involves characteristic losses that aid in their identification. nih.gov GC-MS is also highly effective for the quantitative analysis of volatile compounds, demonstrating good linearity, accuracy, and precision. researchgate.netnih.gov In some cases, derivatization to a more volatile form, such as with trifluoroacetate (B77799) derivatives, can be employed to make compounds amenable to GC-MS analysis. nih.gov

Table 3: Common Fragmentation Patterns in GC-MS of Organic Compounds

Compound ClassCharacteristic FragmentationSignificance
AlcoholsLoss of water (M-18)Indicates the presence of a hydroxyl group. youtube.com
Carbonyl CompoundsMcLafferty rearrangementCommon in larger ketones and aldehydes. libretexts.org
Alkyl HalidesIsotopic patterns for Cl (3:1 M:M+2) and Br (1:1 M:M+2)Helps to identify the presence and number of chlorine or bromine atoms. youtube.com

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